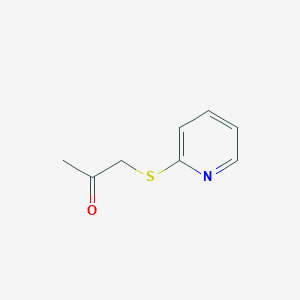![molecular formula C18H18N2O2 B13994547 2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione CAS No. 2498-01-3](/img/structure/B13994547.png)
2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-isoindole-1,3(2H)-dione,2-[[ethyl(3-methylphenyl)amino]methyl]- is a derivative of isoindoline-1,3-dione, a compound known for its significant medicinal properties. This compound is part of a broader class of N-substituted isoindole derivatives, which have been extensively studied for their biological activities, including anti-inflammatory and antibacterial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isoindole-1,3(2H)-dione derivatives typically involves the reaction of phthalic anhydride with primary amines under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the temperature maintained between 80-100°C. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of these compounds often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1H-isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1H-isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For instance, as cyclooxygenase inhibitors, these compounds bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In the case of acetylcholinesterase inhibition, the compounds interact with the enzyme’s active site, blocking the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A simpler derivative of isoindoline-1,3-dione, used in the synthesis of various pharmaceuticals.
N-ethylphthalimide: Similar in structure but with different substituents, leading to variations in biological activity.
Uniqueness
1H-isoindole-1,3(2H)-dione,2-[[ethyl(3-methylphenyl)amino]methyl]- stands out due to its specific substitution pattern, which imparts unique biological activities, particularly its dual inhibition of cyclooxygenase and cholinesterase enzymes. This dual activity makes it a promising candidate for the development of multi-target drugs for complex diseases like Alzheimer’s .
Propriétés
Numéro CAS |
2498-01-3 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-19(14-8-6-7-13(2)11-14)12-20-17(21)15-9-4-5-10-16(15)18(20)22/h4-11H,3,12H2,1-2H3 |
Clé InChI |
XBEAZSQTBZLQKG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


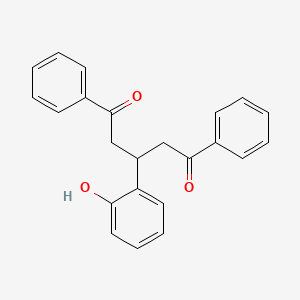
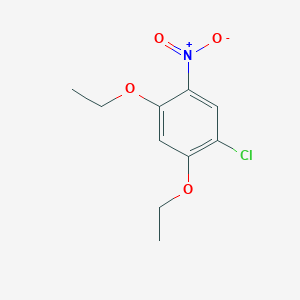
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)

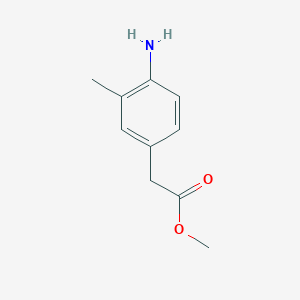
![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)
![4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene](/img/structure/B13994492.png)
![5-[Ethyl(benzylamino)]-1-phenyltetrazole](/img/structure/B13994496.png)
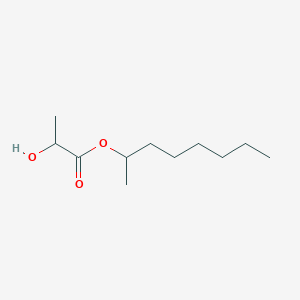
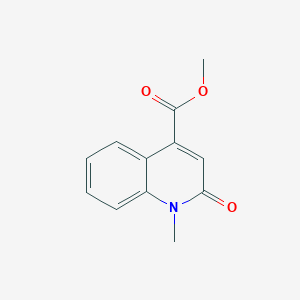
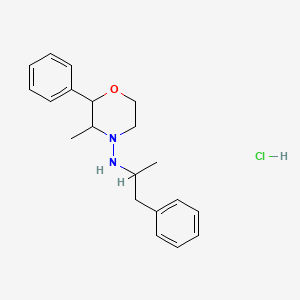

![1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B13994521.png)
